N-(formylcarbamoyl)-2-oxopropanamide
Description
N-(Formylcarbamoyl)-2-oxopropanamide is a specialized organic compound characterized by a 2-oxopropanamide backbone modified with a formylcarbamoyl group. For instance, compounds like N-(4-methoxyphenyl)-2-oxopropanamide (Fig. 1 in ) and 3-diazo-N-[(2S)-1-hydroxypropan-2-yl]-2-oxopropanamide () share structural similarities, such as the 2-oxopropanamide core, but differ in substituent groups. These variations significantly influence their chemical reactivity, biological activity, and applications in fields like medicinal chemistry and organic synthesis .
Properties
CAS No. |
27284-91-9 |
|---|---|
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
N-(formylcarbamoyl)-2-oxopropanamide |
InChI |
InChI=1S/C5H6N2O4/c1-3(9)4(10)7-5(11)6-2-8/h2H,1H3,(H2,6,7,8,10,11) |
InChI Key |
BRXSKNRULYNGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NC(=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(formylcarbamoyl)-2-oxopropanamide typically involves the reaction of formylcarbamoyl chloride with 2-oxopropanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(formylcarbamoyl)-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(formylcarbamoyl)-2-oxopropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(formylcarbamoyl)-2-oxopropanamide exerts its effects involves interactions with specific molecular targets. The formyl and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- The formylcarbamoyl group in this compound introduces both amide and aldehyde functionalities, enabling hydrogen bonding and nucleophilic reactions .
- Diazo-substituted analogs (e.g., ) exhibit unique reactivity in cyclization and metal-catalyzed transformations due to the diazo group’s dipolar nature .
- Aryl-substituted derivatives (e.g., N-(4-methoxyphenyl)-2-oxopropanamide) prioritize π-π interactions and electron-donating effects, enhancing stability in coordination complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
